molecular formula C19H19FN2O3 B5994967 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B5994967
M. Wt: 342.4 g/mol
InChI Key: JREKHAJLQUWXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that features a benzodioxine ring fused with a piperazine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Piperazine Ring: The benzodioxine intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-CHLOROPHENYL)PIPERAZINE
  • 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-METHOXYPHENYL)PIPERAZINE

Uniqueness: 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-2-4-16(5-3-15)21-7-9-22(10-8-21)19(23)14-1-6-17-18(13-14)25-12-11-24-17/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREKHAJLQUWXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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